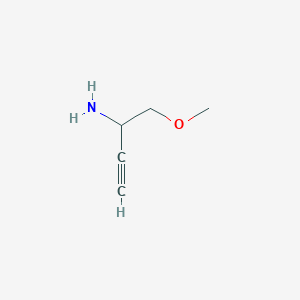

1-Methoxybut-3-yn-2-amine

Description

1-Methoxybut-3-yn-2-amine (C₅H₉NO, molecular weight 99.07 Da) is an aliphatic amine featuring a methoxy group at position 1 and an amine group at position 2 of a but-3-ynyl backbone. Its CAS number is 17773-41-0, and its InChIKey is SFCJZXPSCKHLPU-UHFFFAOYSA-N .

Properties

IUPAC Name |

1-methoxybut-3-yn-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-5(6)4-7-2/h1,5H,4,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCJZXPSCKHLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481004-00-5 | |

| Record name | 1-methoxybut-3-yn-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxybut-3-yn-2-amine can be synthesized through several methods. One common approach involves the reaction of propargylamine with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the propargylamine.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxybut-3-yn-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of saturated amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Saturated amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxybut-3-yn-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methoxybut-3-yn-2-amine involves its interaction with various molecular targets. The methoxy and amine groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Propargylamine Derivatives

- Example: Prop-2-yn-1-amine (C₃H₅N, MW 55.08 Da). Structural Differences: Lacks the methoxy group and has a shorter carbon chain. Reactivity: Propargylamine is highly reactive in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) due to its terminal alkyne. In contrast, 1-Methoxybut-3-yn-2-amine’s internal alkyne and methoxy group may reduce its participation in such reactions .

2-Ethyl-2-methoxybutan-1-amine (C₇H₁₇NO, MW 131.22 Da)

- Structural Differences : Branched chain with ethyl and methoxy groups at position 2.

- Physical Properties : Higher molecular weight and steric hindrance from the ethyl group likely increase boiling point and reduce solubility in polar solvents compared to the linear this compound .

- Reactivity : The branching may hinder nucleophilic attack at the amine, whereas the target compound’s linear structure offers greater accessibility for reactions .

Aryl-Substituted Amines

- Example: (E)-4-(3-Aminophenyl)-3-buten-1-amine (C₁₀H₁₂N₂, MW 160.22 Da). Structural Differences: Aromatic phenyl group vs. aliphatic chain in this compound. Electronic Properties: The aromatic amine’s conjugated π-system enhances stability and alters redox behavior, whereas the aliphatic amine’s reactivity is more localized at the alkynyl and methoxy groups .

Heterocyclic Amines

- Example: (4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine (C₁₂H₂₁NOS, MW 227.36 Da). Structural Differences: Incorporates a thiophene ring and a longer methoxybutyl chain. Reactivity: The thiophene moiety enables electrophilic substitution, while the target compound’s alkyne may favor cyclization to form pyrroles or oxazoles under specific conditions .

Biological Activity

1-Methoxybut-3-yn-2-amine, a compound with the molecular formula C7H13NO, is an amine derivative characterized by its unique structural features, including a methoxy group and a butynyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological systems.

The chemical properties of this compound are crucial for understanding its biological activity. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | FWQXBAVAAVABRP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(COC)C#C |

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The precise mechanism depends on the target molecules involved and the context of use.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have shown efficacy against certain bacterial strains, indicating potential as a therapeutic agent in treating infections .

Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, making it a candidate for further investigation in drug development.

Cellular Effects : Studies have demonstrated that the compound can influence cell signaling pathways, potentially affecting cell proliferation and apoptosis. This activity is particularly relevant in cancer research, where modulation of these pathways can lead to therapeutic benefits .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of 1-Methoxybut-3-yn-2-amines against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure enhanced antimicrobial potency, suggesting avenues for developing new antibiotics .

- Enzyme Interaction Analysis : Another study focused on the interaction of 1-Methoxybut-3-yn-2-amines with key metabolic enzymes. Using kinetic assays, researchers identified that the compound acts as a competitive inhibitor for specific targets, providing insights into its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.